![molecular formula C16H15F2NO B4779322 N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B4779322.png)
N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide
Overview
Description
N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide, also known as DFP-1080, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent in treating various diseases.
Mechanism of Action
N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In Alzheimer's disease, N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide reduces amyloid-beta peptide accumulation by inhibiting the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta peptides. In diabetes, N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide has been shown to reduce tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease research, N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide has been shown to reduce amyloid-beta peptide accumulation and improve cognitive function. In diabetes research, N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide has been shown to improve insulin sensitivity and glucose tolerance.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide in lab experiments is its potential as a therapeutic agent in treating various diseases. However, there are also some limitations to using N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide in lab experiments. For example, N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide has low solubility in water, which can make it difficult to administer in animal models. Additionally, N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide has not been extensively studied in human clinical trials, which limits its potential for clinical use.
Future Directions
There are several future directions for N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide research. One potential direction is to further investigate its therapeutic potential in treating various diseases, particularly in human clinical trials. Another potential direction is to develop more efficient synthesis methods and improve its solubility in water. Additionally, further research is needed to better understand the mechanisms of action of N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide and its effects on different biochemical and physiological pathways.
Scientific Research Applications
N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide has been studied extensively for its potential use in treating various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide has been shown to reduce amyloid-beta peptide accumulation and improve cognitive function in animal models. In diabetes research, N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide has been shown to improve insulin sensitivity and glucose tolerance in animal models.
properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-10-6-7-12(8-11(10)2)9-15(20)19-16-13(17)4-3-5-14(16)18/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIOSJAMAMOEHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=C(C=CC=C2F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-2-(3,4-dimethylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.